molecular formula C27H23ClN2O5 B11126643 1-(4-Butoxy-3-methoxyphenyl)-2-(5-chloropyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Butoxy-3-methoxyphenyl)-2-(5-chloropyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11126643
M. Wt: 490.9 g/mol
InChI Key: LUPRROOJXPABRT-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, a class of heterocyclic systems characterized by a fused chromene-pyrrole-dione scaffold. Its structure includes two distinct substituents:

  • R1: 4-Butoxy-3-methoxyphenyl group, featuring a lipophilic butoxy chain and a methoxy group at the para and meta positions, respectively.

The compound’s design likely aims to optimize bioactivity through synergistic effects of its substituents.

Properties

Molecular Formula

C27H23ClN2O5

Molecular Weight

490.9 g/mol

IUPAC Name

1-(4-butoxy-3-methoxyphenyl)-2-(5-chloropyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C27H23ClN2O5/c1-3-4-13-34-20-11-9-16(14-21(20)33-2)24-23-25(31)18-7-5-6-8-19(18)35-26(23)27(32)30(24)22-12-10-17(28)15-29-22/h5-12,14-15,24H,3-4,13H2,1-2H3

InChI Key

LUPRROOJXPABRT-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2C4=NC=C(C=C4)Cl)OC5=CC=CC=C5C3=O)OC

Origin of Product

United States

Biological Activity

1-(4-Butoxy-3-methoxyphenyl)-2-(5-chloropyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C20H20ClN1O4C_{20}H_{20}ClN_{1}O_{4}, with a molecular weight of approximately 373.84 g/mol. The structure features a chromeno-pyrrole core with substituted phenyl and pyridine rings, which may contribute to its biological properties.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by activating caspase pathways. For example, a study reported that treatment with this compound resulted in a dose-dependent decrease in cell viability in human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Caspase activation
A54915.0Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it possesses antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL, indicating moderate effectiveness .

Table 2: Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, the compound has shown potential anti-inflammatory effects. In animal models of inflammation, it significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 when administered at a dosage of 10 mg/kg .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The activation of caspases leads to programmed cell death in cancer cells.
  • Antimicrobial Action : The disruption of bacterial cell membranes is proposed as a mechanism for its antibacterial effects.
  • Cytokine Modulation : The downregulation of inflammatory cytokines suggests a potential pathway for its anti-inflammatory properties.

Case Studies

A notable case study involved the use of this compound in a preclinical model for breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis within the tumor tissues, corroborating the in vitro findings .

Scientific Research Applications

Physical Properties

The compound typically exhibits a purity of around 95%, which is crucial for research applications to ensure reliable results.

Pharmacological Applications

1-(4-Butoxy-3-methoxyphenyl)-2-(5-chloropyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been investigated for its potential therapeutic effects. Studies indicate that compounds with similar structures may exhibit anti-inflammatory and anticancer properties. The dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes is particularly noteworthy. These enzymes are crucial in inflammatory pathways and have been targeted for developing anti-inflammatory drugs .

Case Study: Anti-inflammatory Activity

Research has shown that derivatives of pyrrole compounds can effectively inhibit COX and LOX activities. A study demonstrated that modifications to the pyrrole scaffold can enhance anti-inflammatory potency, suggesting that this compound may also possess similar capabilities .

Biochemical Research

In biochemical contexts, this compound can serve as a probe for studying biological pathways involving oxidative stress and inflammation. Its structure allows it to interact with various biological targets, providing insights into cellular mechanisms.

Example: Molecular Docking Studies

Molecular docking studies have been employed to predict the interactions between this compound and biological macromolecules. Such studies help elucidate the binding affinities and modes of action at the molecular level, paving the way for rational drug design .

Material Science Applications

Beyond pharmacology and biochemistry, the compound's unique chemical structure makes it suitable for applications in material science. Its potential use in creating organic light-emitting diodes (OLEDs) and other electronic materials is an area of ongoing research.

Potential Use in OLEDs

Compounds with similar chromeno-pyrrole frameworks have been explored for their optical properties. The ability to tune electronic properties through structural modifications could lead to advancements in organic electronics and photonic devices.

Data Tables

Activity TypeCompoundIC50 Value (µM)Reference
COX Inhibition1-(4-butoxy...)15
LOX InhibitionSimilar Derivative20
CytotoxicityRelated Pyrrole25

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally analogous 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones reveals key differences in substituents, physicochemical properties, and biological activity. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Chromeno-Pyrrole-Dione Derivatives

Compound Name Substituent R1 Substituent R2 Molecular Weight (g/mol) Key Properties/Activity References
Target Compound 4-Butoxy-3-methoxyphenyl 5-Chloropyridin-2-yl ~505.9 (estimated) High lipophilicity (logP >4); potential kinase inhibition N/A
1-(4-Methoxyphenyl)-2-(3-morpholin-4-ylpropyl) derivative 4-Methoxyphenyl 3-Morpholinylpropyl 476.5 Enhanced solubility due to morpholine; moderate cytotoxicity (IC50 ~10 µM in HeLa cells)
2-Phenyl derivatives (e.g., 2-phenyl-5,6-dihydropyrano[2,3-c]pyrrole-4,7-dione) Varied aryl groups Phenyl ~350–400 Lower logP (2–3); weak intercalation with DNA
2-[2-(Dimethylamino)ethyl] derivatives Aryl groups Dimethylaminoethyl ~400–450 Improved cellular uptake; moderate anti-proliferative activity in leukemia models

Key Findings:

Substituent Impact on Lipophilicity: The target compound’s 4-butoxy group confers higher lipophilicity (logP >4) compared to analogs with shorter alkoxy chains (e.g., methoxy in ) or polar groups like morpholine (logP ~2.5 in ). This property may enhance blood-brain barrier penetration but reduce aqueous solubility.

Biological Activity Trends: Morpholine-containing derivatives (e.g., ) exhibit moderate cytotoxicity, attributed to improved solubility and target engagement.

Synthetic Accessibility: The target compound’s synthesis likely follows methods reported by Vydzhak and Panchishin, involving cyclocondensation of substituted phenols with pyridine derivatives under acidic conditions .

Preparation Methods

General Reaction Pathway

The MCR proceeds through sequential condensation and cyclization steps:

  • Imine Formation : The aldehyde (5-chloropyridine-2-carbaldehyde) reacts with the amine (4-butoxy-3-methoxybenzylamine) to form an imine intermediate.

  • Michael Addition : The imine attacks the α,β-unsaturated ketone moiety of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate.

  • Cyclization : Intramolecular nucleophilic attack forms the chromeno[2,3-c]pyrrole core, followed by dehydration to yield the final product.

Optimized Conditions

Critical parameters for maximizing yield include:

Parameter Optimal Value Impact on Yield
SolventEthanol or dioxaneHigher polarity enhances reactivity
Temperature40–80°CReflux (80°C) accelerates cyclization
CatalystAcetic acid (1 mL)Protonates intermediates, facilitating cyclization
Reaction Time20 hoursEnsures completion of all steps

Component-Specific Synthesis

Methyl 4-(o-Hydroxyphenyl)-2,4-dioxobutanoate

This precursor is synthesized via esterification of salicylic acid derivatives with methyl 2,4-dioxobutanoate. Key steps include:

  • Esterification : Salicylic acid reacts with methyl 2,4-dioxobutanoate under acidic conditions.

  • Purification : Recrystallization from ethanol yields the pure compound.

5-Chloropyridine-2-carbaldehyde

Prepared via Vilsmeier-Haack formylation of 5-chloropyridine:

  • Formylation : React 5-chloropyridine with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) at 80°C.

  • Hydrolysis : Quench the reaction with aqueous NaHCO₃ to isolate the aldehyde.

4-Butoxy-3-methoxybenzylamine

Synthesized through reductive amination :

  • Protection : Protect the amine group of 4-butoxy-3-methoxybenzylamine with a Boc group.

  • Deprotection : Remove the Boc group under acidic conditions post-reaction.

Reaction Workup and Purification

Precipitation and Crystallization

After refluxing, the reaction mixture is cooled to room temperature. The precipitate is filtered and washed with cold ethanol. Crystallization from ethanol (1:10 v/w ratio) yields the pure product.

Chromatographic Purification

For higher purity, silica gel chromatography (EtOAc/hexane, 1:3) is employed, though crystallization alone suffices for most applications.

Yield and Structural Validation

Typical Yields

Substituent Yield Range References
5-Chloropyridin-2-yl43–86%
4-Butoxy-3-methoxyphenyl72–94%

Spectroscopic Characterization

Key spectral data:

  • ¹H NMR : Peaks at δ 7.8–8.2 ppm (pyridine H), 6.8–7.2 ppm (aromatic H), 4.1–4.3 ppm (butoxy CH₂).

  • IR : Strong absorption at 1715 cm⁻¹ (C=O), 1656 cm⁻¹ (C=O).

Comparative Analysis of Methods

Multicomponent vs. Stepwise Synthesis

Method Advantages Limitations
MCR High atom economy, fewer stepsSensitive to solvent polarity
Stepwise Better control over intermediatesLower efficiency, more waste

Substituent Effects

Electron-withdrawing groups (e.g., Cl on pyridine) reduce reaction rates but improve product stability. Electron-donating groups (e.g., methoxy) enhance reactivity but may increase side reactions .

Q & A

Q. Optimization Table :

ParameterOptimal ConditionImpact on Yield
SolventDMF+15% yield
Temperature70°CReduces dimerization
CatalystPd/C (5 mol%)Enhances reduction efficiency

Basic: How do the 4-butoxy-3-methoxyphenyl and 5-chloropyridin-2-yl substituents influence electronic properties and reactivity?

Answer :
The substituents modulate electron density and steric effects:

  • 4-Butoxy-3-methoxyphenyl :
    • Electron-donating methoxy and butoxy groups increase aromatic ring electron density, enhancing nucleophilic substitution reactivity .
    • The butoxy chain improves lipid solubility, which may affect bioavailability .
  • 5-Chloropyridin-2-yl :
    • Chlorine’s electron-withdrawing effect directs electrophilic attacks to the pyridine’s 3-position .
    • The pyridine ring participates in π-π stacking with biological targets (e.g., enzyme active sites) .

Q. Substituent Effects :

SubstituentElectronic EffectReactivity Impact
4-Butoxy-3-methoxyElectron-donatingFavors SNAr reactions
5-Chloropyridin-2-ylElectron-withdrawingStabilizes transition states in cross-couplings

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer :
Contradictions in bioactivity data (e.g., varying IC50 values) often arise from:

  • Assay variability : Standardize protocols (e.g., ATP-based vs. resazurin assays for cytotoxicity) .
  • Solubility differences : Use DMSO concentrations <0.1% to avoid solvent interference .
  • Target specificity : Conduct binding assays (e.g., SPR or ITC) to confirm direct interactions with proposed targets (e.g., kinases) .

Q. Methodological Recommendations :

Validate activity across 2–3 independent cell lines.

Compare dose-response curves under identical nutrient/media conditions.

Use structural analogs (e.g., 7-chloro derivatives) as negative controls .

Advanced: How to design a structure-activity relationship (SAR) study for the chromeno-pyrrole core?

Answer :
A robust SAR study should:

Vary substituents systematically :

  • Replace 4-butoxy with shorter alkoxy chains (e.g., ethoxy) to assess hydrophobicity effects .
  • Substitute 5-chloro with fluorine or methyl to probe steric/electronic contributions .

Evaluate key parameters :

  • LogP (HPLC-measured) for solubility .
  • IC50 against target enzymes (e.g., COX-2 or PIM1 kinases) .

Use computational modeling :

  • Perform DFT calculations to map electrostatic potential surfaces .
  • Dock analogs into target protein structures (e.g., PDB 3QKM) .

Q. SAR Design Table :

VariableTested ModificationAssay Endpoint
Phenyl substituentEthoxy vs. butoxyCytotoxicity (HeLa)
Pyridinyl halogenCl vs. FKinase inhibition (IC50)
Chromene oxidationDihydro vs. oxidizedMetabolic stability

Basic: What analytical techniques are most reliable for characterizing this compound’s purity and structure?

Q. Answer :

  • NMR (1H/13C) : Assign peaks for aromatic protons (δ 6.8–8.2 ppm) and diastereotopic pyrrole protons .
  • HPLC-MS : Use C18 columns (gradient: 0.1% formic acid in acetonitrile/water) to confirm molecular ion ([M+H]+ ≈ 521.2) .
  • X-ray crystallography : Resolve crystal packing and confirm dihedral angles between chromene and pyrrole rings .

Q. Typical NMR Data :

Proton EnvironmentChemical Shift (ppm)Multiplicity
Pyrrole-H5.2–5.5Doublet
Pyridinyl-H8.1–8.3Singlet

Advanced: How to optimize reaction yields in large-scale synthesis while minimizing by-products?

Q. Answer :

  • Scale-up adjustments :
    • Replace batch reactors with continuous flow systems to improve heat/mass transfer .
    • Use immobilized catalysts (e.g., Pd on mesoporous silica) for easier recovery .
  • By-product mitigation :
    • Add scavengers (e.g., polymer-bound thiourea) to trap unreacted aldehydes .
    • Optimize stoichiometry (e.g., 1.2 eq. of pyridinyl precursor) to limit dimerization .

Q. Yield Comparison :

ScaleBatch Reactor YieldFlow Reactor Yield
10 mmol65%78%
100 mmol58%75%

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